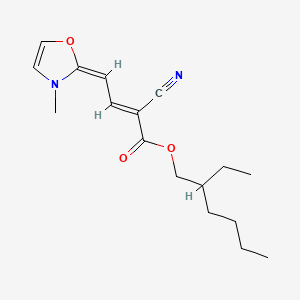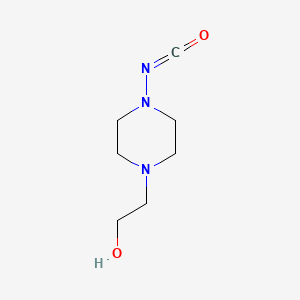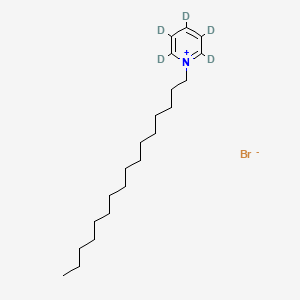
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a deuterated compound, where hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterated compounds are valuable in various fields such as chemistry, biology, and medicine, particularly in studies involving metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-Hydroxy Benzeneacetic Acid.
Esterification: The acid is then esterified with 2-(Dimethylamino-d6)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing automated reactors to control temperature and reaction time precisely.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-Hydroxy Benzeneacetic Acid derivatives with ketone or aldehyde groups.
Reduction: Conversion to 4-Hydroxy Benzeneacetic Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
Applications De Recherche Scientifique
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is utilized in several research areas:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism by which 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, often used to study enzyme kinetics and receptor binding.
Pathways Involved: It participates in metabolic pathways where deuterium labeling helps in elucidating reaction intermediates and product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester: The non-deuterated version of the compound.
4-Hydroxy Benzeneacetic Acid 2-(Methylamino)-2-oxoethyl Ester: A similar compound with a methylamino group instead of dimethylamino.
4-Hydroxy Benzeneacetic Acid 2-(Ethylamino)-2-oxoethyl Ester: Another analog with an ethylamino group.
Uniqueness
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and stability. This makes it particularly valuable in research applications where precise tracking and analysis of chemical reactions are required.
Propriétés
Numéro CAS |
1346603-09-5 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
243.292 |
Nom IUPAC |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
Clé InChI |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)


![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)


